1-Boc-3-(3-fluoro-benzylamino)-piperidine

Overview

Description

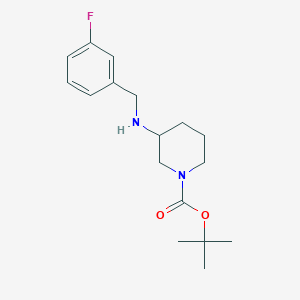

1-Boc-3-(3-fluoro-benzylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-fluoro-benzylamino)-piperidine typically involves the following steps:

Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.

Nucleophilic Substitution: The protected piperidine undergoes nucleophilic substitution with 3-fluorobenzylamine to introduce the fluorobenzylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

- Use of automated reactors for precise control of reaction parameters.

- Purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-fluoro-benzylamino)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorobenzylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

It appears that "1-Boc-3-(3-fluoro-benzylamino)-piperidine" was mentioned with a typo in the query, as the correct name is "1-Boc-3-(4-fluoro-benzylamino)-piperidine".

Here's what the search results provide about the applications of compounds containing piperidine:

Scientific Research Applications

Piperidine Derivatives as Antibacterial Agents:*

Compounds containing piperidine are effective as antibacterial agents . Derivatives can be used to treat bacterial infections in warm-blooded animals by inhibiting bacterial DNA gyrase . One such compound is 2-((3?,4?)-4-[[(3,4-dichloro-5-methyl-1?-pyrrol-2-yl)carbonyl]amino]-3- fluoropiperidin-1-yl)-1,3-thiazole-5-carboxylic acid . Pharmaceutical compositions can be created using piperidine compounds, along with a pharmaceutically acceptable diluent or carrier .

Benzoylpiperidine as a Monoacylglycerol Lipase (MAGL) Inhibitor:

Benzoylpiperidine derivatives show promise as reversible MAGL inhibitors with antiproliferative activity against human breast and ovarian cancer cells . Studies have shown that modifying benzoylpiperidine can lead to more potent MAGL inhibitors . For example, benzoylpiperidine 20, which contains an i-propyl group in the para position of the benzoyl moiety and a fluorine atom in the para position of the phenolic group, is a potent reversible inhibitor with an IC50 value of 80 nM on the isolated enzyme . It also inhibits the cell growth of different human breast, ovarian, and colorectal cancer cells . Further modification of benzoylpiperidines has led to the creation of diarylsulfide derivatives with low nanomolar IC50 values and remarkable antiproliferative activity against a panel of nine different cancer cells .

Pyrimidine Compounds with IKKε and TBK1 Kinase Inhibition Activity:

Pyrimidine compounds that can be used to treat diseases linked to irregular activity of the protein kinases IKKε and/or TBK-1 have been developed . IKKε (also known as IKK3 or IKKi) and TBK-1 (TANK Binding Kinase-1) are protein kinases involved in cell functions such as signal transduction, transcriptional regulation, cell motility, and cell division . Aberrant activity of these kinases can contribute to disease states, including cancer . IKKε is overexpressed in breast and ovarian cancer, and its inhibition can induce cell death . Inhibitors of IKKε may be effective in treating certain cancers because IKKε inhibits tumor suppressors FOX03a and CYLD .

3,3-difluoro-piperidine derivatives as NR2B NMDA receptor

3,3-difluoro-piperidine derivatives can be used as NR2B NMDA receptor .

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-fluoro-benzylamino)-piperidine involves its interaction with specific molecular targets and pathways. The fluorobenzylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1-Boc-3-(benzylamino)-piperidine: Similar structure but lacks the fluorine atom.

1-Boc-3-(3-chloro-benzylamino)-piperidine: Contains a chlorine atom instead of fluorine.

1-Boc-3-(3-methyl-benzylamino)-piperidine: Contains a methyl group instead of fluorine.

Uniqueness

1-Boc-3-(3-fluoro-benzylamino)-piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and development.

Biological Activity

1-Boc-3-(3-fluoro-benzylamino)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C18H27FN2O2 |

| Molecular Weight | 320.43 g/mol |

| IUPAC Name | This compound |

The compound features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a 3-fluorobenzylamino moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amine: The amine group on piperidine is protected using a Boc group.

- Substitution Reaction: The protected piperidine is reacted with 3-fluorobenzylamine under controlled conditions.

- Deprotection: The Boc group is removed to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells, as demonstrated in various assays:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| OVCAR-3 (Ovarian) | 9.28 |

These results suggest that the presence of fluorinated aromatic groups enhances the anticancer activity of piperidine derivatives .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through:

- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation: Interaction with specific receptors could alter signaling pathways critical for tumor growth.

Study on Antiproliferative Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antiproliferative effects across multiple cancer cell lines. The research employed cell viability assays and molecular docking studies to elucidate the binding interactions between the compounds and their targets.

In Vivo Efficacy

In vivo studies using animal models have shown that similar compounds can reduce tumor growth significantly when administered at specific dosages. For example, in a mouse model of breast cancer, treatment with a related piperidine derivative resulted in a marked decrease in tumor size compared to controls .

Properties

IUPAC Name |

tert-butyl 3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKADNTNWLFEQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723090 | |

| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-89-6 | |

| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.